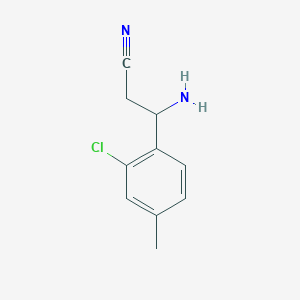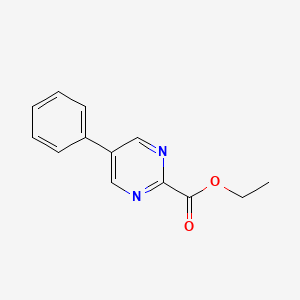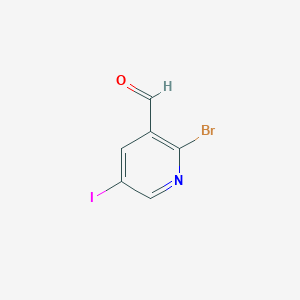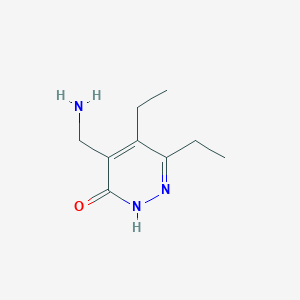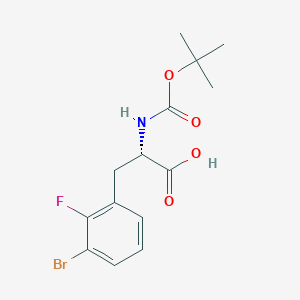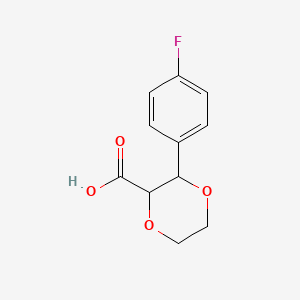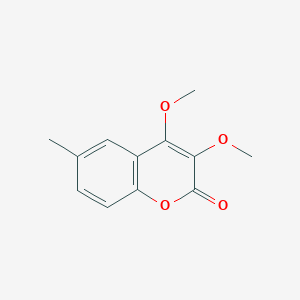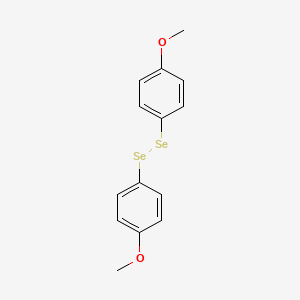
Diselenide, bis(4-methoxyphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-methoxyphenyl)diselane is an organoselenium compound with the molecular formula C14H14O2Se2 It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methoxyphenyl)diselane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(4-methoxyphenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methoxyphenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)diselane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox reactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly relevant in biological systems, where it can influence cellular redox states and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-fluorophenyl)diselane
- 1,2-Bis(4-chlorophenyl)diselane
- 1,2-Bis(4-bromophenyl)diselane
Uniqueness
1,2-Bis(4-methoxyphenyl)diselane is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. Compared to its halogenated analogs, the methoxy groups can donate electron density, potentially enhancing its antioxidant properties and making it more reactive in certain chemical transformations .
Properties
CAS No. |
38762-70-8 |
|---|---|
Molecular Formula |
C14H14O2Se2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14O2Se2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RLDSFBXSHHFHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


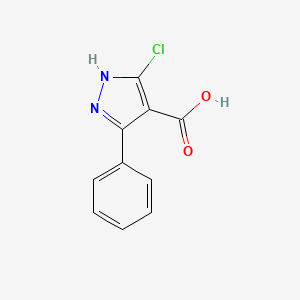
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
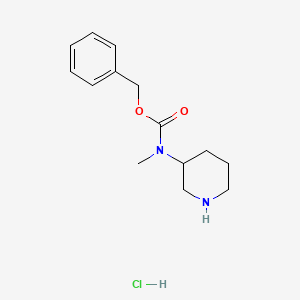

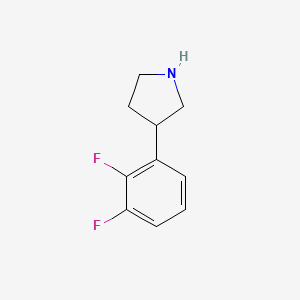
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
